5-Chloro-2-(propan-2-yl)benzoic acid
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Overview
Description
5-Chloro-2-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6H,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . .Scientific Research Applications
Applications in Drug Research and Synthesis
Research on similar compounds, such as benzoic acid derivatives and benzothiazepine, has shown a range of applications in drug research and synthesis. For example, benzothiazepines, which share a structural motif with benzoic acid derivatives, are noted for their diverse bioactivities, including roles as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers (Dighe et al., 2015). This suggests that compounds related to 5-Chloro-2-(propan-2-yl)benzoic acid could potentially be explored for similar pharmacological properties.
Role in Synthesis and Material Science
Another avenue of research related to similar compounds involves their utility in synthesis and material science. For instance, climacostol and its analogues have been synthesized and explored for their effects on various biological systems, highlighting the compound's potential as an antimicrobial and anticancer agent (Buonanno et al., 2020). Such research points to the possibility of this compound or its derivatives being investigated for similar applications in medicinal chemistry and material science.
Environmental and Biological Studies
In environmental and biological studies, the understanding of compounds like benzoic acid and its derivatives extends to their behavior in aquatic environments, toxicity, and potential for bioaccumulation (Haman et al., 2015). This area of research could inform investigations into the environmental impact and safety profile of this compound, especially in terms of its use in industrial processes or as a component in consumer products.
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of amino acids .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to have various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(propan-2-yl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Benzoic acid derivatives can influence cell function by interacting with various cellular processes . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Properties
IUPAC Name |
5-chloro-2-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHNXAIDKKRHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369813-02-4 |
Source
|
Record name | 5-chloro-2-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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